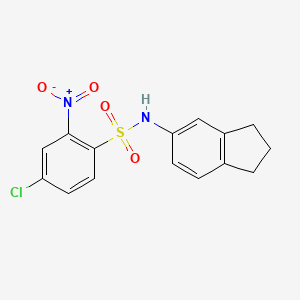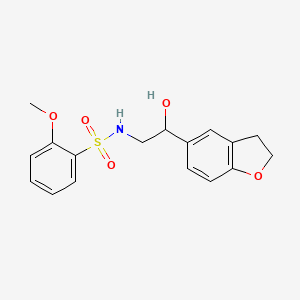![molecular formula C18H20N4O3S B3016523 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034296-95-0](/img/structure/B3016523.png)
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior.
Synthesis Analysis
The synthesis of related compounds typically involves substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, where a substitution reaction was employed using 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and 2,5-Dichloro-benzenesulfonylchloride . This suggests that the synthesis of the compound may also involve a series of substitution reactions, possibly starting with a piperidinyl methanone derivative and introducing the benzo[c][1,2,5]thiadiazole moiety through a targeted substitution.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using single crystal X-ray diffraction studies, which often reveal that the piperidine ring adopts a chair conformation . It is reasonable to assume that the piperidine moiety in the compound of interest would also adopt a similar conformation. The presence of a benzo[c][1,2,5]thiadiazole group suggests additional rigidity and potential for specific electronic effects due to the sulfur and nitrogen atoms in the heterocycle.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electronic structure. For instance, the HOMO-LUMO energy gap and other electronic parameters can be evaluated to predict the reactivity . The molecular electrostatic potential map can identify reactive sites on the molecular surface, which would be useful in predicting sites of chemical reactivity for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized by various spectroscopic techniques, including IR, NMR, and MS studies . These techniques would likely be applicable in characterizing the compound . Thermal properties are also important, as demonstrated by thermogravimetric analysis, which can reveal the temperature range over which a compound is stable . The compound's stability, solubility, and potential intermolecular interactions could be further studied using computational methods like Hirshfeld surface analysis .
科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds with similar structures have been synthesized and evaluated for their antimicrobial activity. For instance, pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest activity against investigated strains of bacteria and fungi. The in vitro antimicrobial activity screening of these synthesized compounds suggests potential applications in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural Exploration and Antiproliferative Activity
Another related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was prepared and evaluated for antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques, and its molecular structure was stabilized by both inter and intra-molecular hydrogen bonds, suggesting potential applications in the development of anticancer agents (Prasad et al., 2018).
Electrochromic Polymers
The inclusion of thiadiazole units in polymers, such as in the synthesis of fast-switching green donor-acceptor-type electrochromic polymer with low bandgap, indicates potential applications in the development of novel electrochromic materials. These materials can change color in response to an electric field, making them suitable for various electronic display and smart window applications (Ming et al., 2015).
Antitubercular and Antifungal Activity
Some novel derivatives containing the thiadiazole moiety were synthesized and evaluated for their antitubercular and antifungal activities. The findings suggest that compounds with the thiadiazole unit could be explored further for their potential in treating infectious diseases caused by tuberculosis bacteria and various fungi (Syed, Ramappa, & Alegaon, 2013).
将来の方向性
The future research directions for this compound could involve exploring its potential uses in photovoltaics and fluorescence sensing, given the properties of the BTZ group . Additionally, the piperidine group could make this compound of interest in medicinal chemistry, so future research could also involve testing its biological activity.
特性
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-20-16-7-2-3-8-17(16)22(26(20,24)25)14-9-12-21(13-10-14)18(23)15-6-4-5-11-19-15/h2-8,11,14H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZIXQBQBFTJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)
![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)


![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)
![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)



![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)

